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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species efficacy of SR 49059, a

potent and selective non-peptide vasopressin V1a receptor antagonist, between rats and

humans. The data presented is compiled from various in vitro and in vivo studies to facilitate an

objective evaluation of the compound's performance and support further research and

development.

Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the binding affinity and functional

antagonism of SR 49059 in both rat and human tissues.

Table 1: Binding Affinity of SR 49059 for V1a Receptors
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Species
Tissue/Cell
Type

Ligand Parameter Value (nM) Reference

Rat
Liver

Membranes

[3H]SR

49059
Kd 0.63 ± 0.13 [1]

Rat Liver - Ki 1.6 ± 0.2 [2][3][4][5]

Human
Liver

Membranes

[3H]SR

49059
Kd 2.95 ± 0.64 [1]

Human

Platelets,

Adrenals,

Myometrium

- Ki 1.1 - 6.3 [2][3][4][5]

Table 2: Functional Antagonism of SR 49059

Species Assay Parameter Value Reference

Rat

AVP-induced

contraction of

caudal artery

pA2 9.42 [3][4][5][6]

Human

AVP-induced

platelet

aggregation

IC50 3.7 ± 0.4 nM [3][4][5][6][7]

Human

AVP (50 nM)-

induced platelet

aggregation

IC50
2.1 ± 0.7 nM (1.3

ng/mL)
[7]

Human

AVP (50 nM)-

induced

cutaneous

blanching

IC50
4.6 ± 2.5 nM (2.8

ng/mL)
[7]

SR 49059 demonstrates high affinity for both rat and human V1a receptors, with only slight

species differences observed.[1] Notably, another nonpeptide V1a antagonist, OPC-21268,

exhibits a significant species-related potency difference, with over 500-fold higher affinity for rat
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than for human liver V1a receptors, highlighting the favorable cross-species profile of SR
49059.[1]

In Vivo Efficacy
In vivo studies in conscious normotensive rats have shown that SR 49059, administered

intravenously or orally, inhibits the pressor response to exogenous arginine vasopressin (AVP)

with a long duration of action.[3][4][6] An oral dose of 10 mg/kg resulted in a duration of action

greater than 8 hours.[3][4][6]

In humans, oral administration of SR 49059 has been shown to be a potent and specific

antagonist of V1 receptors, effectively blocking AVP-induced vasoconstriction.[8][9] A 300 mg

dose of SR 49059 completely blocked the vasoconstriction of the radial artery induced by AVP.

[8][9] Furthermore, SR 49059 has been demonstrated to antagonize vasopressin-induced

uterine contractions in healthy women.[10] Clinical trials have explored its potential for treating

conditions like Post-Traumatic Stress Disorder (PTSD), underscoring its activity in the human

central nervous system.[11]

Across all studies, SR 49059 was found to be devoid of any intrinsic agonistic activity.[3][4][5]

[6]

Experimental Protocols
Radioligand Binding Assays
Objective: To determine the affinity (Kd and Ki) of SR 49059 for V1a receptors.

Methodology (based on[1][6]):

Membrane Preparation: Liver tissues from male Sprague-Dawley rats or human liver

samples are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The

homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting

supernatant is then centrifuged at a high speed to pellet the membranes. The final pellet is

resuspended in the assay buffer.

Binding Reaction: The membrane preparations are incubated with the radiolabeled ligand,

[3H]SR 49059, in the presence or absence of increasing concentrations of unlabeled SR
49059 or other competing ligands.
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Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a

defined period to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free

radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound

radioactivity.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled competitor (e.g., 1 µM AVP). Specific binding is calculated by subtracting non-

specific binding from total binding. The dissociation constant (Kd) and maximal binding

capacity (Bmax) are determined by Scatchard analysis of saturation binding data. The

inhibitory constant (Ki) is calculated from competition binding data using the Cheng-Prusoff

equation.

Functional Antagonism Assays
Objective: To assess the ability of SR 49059 to inhibit AVP-induced physiological responses.

Methodology - AVP-Induced Platelet Aggregation (based on[3][4][6][7]):

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human

volunteers into tubes containing an anticoagulant (e.g., citrate). The blood is centrifuged at a

low speed to obtain PRP.

Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.

A sample of PRP is placed in a cuvette and stirred continuously at 37°C.

Assay Procedure: A baseline light transmission is established. The agonist, AVP, is added to

the PRP to induce aggregation, which is measured as an increase in light transmission.

Inhibition by SR 49059: To determine the inhibitory effect of SR 49059, PRP is pre-incubated

with various concentrations of the antagonist before the addition of AVP.
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Data Analysis: The percentage of inhibition of AVP-induced aggregation is calculated for

each concentration of SR 49059. The IC50 value, the concentration of SR 49059 that causes

50% inhibition of the maximal AVP response, is then determined.
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Caption: V1a receptor signaling pathway and the antagonistic action of SR 49059.
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Experimental Workflow

Workflow for Determining IC50 of SR 49059 in Platelet Aggregation Assay
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Caption: Experimental workflow for determining the IC50 of SR 49059.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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